molecular formula C8H8ClF6NO B6071658 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol

7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol

Cat. No. B6071658
M. Wt: 283.60 g/mol
InChI Key: USSVIHRJYFGQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bicyclic lactam that has been found to possess unique properties that make it suitable for use in the development of new drugs, as well as in other scientific research applications.

Mechanism of Action

The mechanism of action of 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes that are involved in various physiological processes, including neurotransmission and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol has several biochemical and physiological effects. It has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. Additionally, it has been shown to modulate the release of certain neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol in lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the mechanisms of action of various enzymes and physiological processes. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its availability for some researchers.

Future Directions

There are several future directions for the study of 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol. One potential direction is the development of new drugs based on this compound. Its unique pharmacological properties make it a promising candidate for the development of new therapeutics for various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various physiological processes.

Synthesis Methods

The synthesis of 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol involves a multi-step process that includes several chemical reactions. The process begins with the conversion of 2,3,4,5-tetrafluorobenzyl alcohol to the corresponding chloride using thionyl chloride. The resulting chloride is then reacted with 2-azabicyclo[2.2.1]hept-5-en-3-one in the presence of a base to yield the desired lactam.

Scientific Research Applications

7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the development of new drugs. It has been found to possess excellent pharmacological properties, including high potency and selectivity, making it a promising candidate for the development of new therapeutics.

properties

IUPAC Name

7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF6NO/c9-4-2-1-3(17)5(4)16-6(2,7(10,11)12)8(13,14)15/h2-5,16-17H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSVIHRJYFGQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1O)NC2(C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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